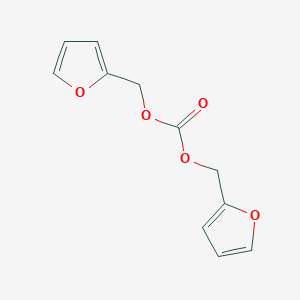
Difurfuryl carbonate
Cat. No. B8349058
M. Wt: 222.19 g/mol
InChI Key: HURMOMMEUANEGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09045707B2
Procedure details


Preferably, when the carbonate of the ester exchange reaction is selected from one or more of the group consisting of dimethyl carbonate and ethylene carbonate and the monohydric alcohol is furfuryl alcohol, the metal-earth oxide composite catalyst is adopted. In this case, the mole ratio of the carbonate to furfuryl alcohol is in the range of 1:1 to 1:20, preferably in the range of 1:2 to 1:8; the ester exchange reaction is performed at a temperature in the range of 100° C. to 300° C. and under an absolute pressure in the range of 1.5 MPa to 8 MPa for 5 minutes to 300 minutes, preferably at a temperature in the range of 120° C. to 200° C. and under an absolute pressure in the range of 2 MPa to 4 MPa for 5 minutes to 100 minutes, preferably for 10 minutes to 40 minutes. Specifically, conversion rate of dimethyl carbonate in the ester exchange reaction is not lower than 85%, preferably not lower than 95%, and difurfuryl carbonate yield is not lower than 80%, preferably not lower than 90%.
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two


[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



[Compound]
Name
monohydric alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six


[Compound]
Name
oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight



Name
Identifiers


|
REACTION_CXSMILES
|
[C:1](=O)([O-])[O-].[C:5](=[O:10])([O:8][CH3:9])[O:6][CH3:7].[C:11]1(=O)[O:15][CH2:14][CH2:13]O1.C(O)[C:18]1[O:22][CH:21]=[CH:20][CH:19]=1>>[C:5](=[O:10])([O:8][CH2:9][C:11]1[O:15][CH:14]=[CH:13][CH:1]=1)[O:6][CH2:7][C:21]1[O:22][CH:18]=[CH:19][CH:20]=1
|
Inputs


Step One
[Compound]
|
Name
|
ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(OC)(OC)=O
|
[Compound]
|
Name
|
ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O
|
[Compound]
|
Name
|
ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(OC)(OC)=O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(OCCO1)=O
|
Step Six
[Compound]
|
Name
|
monohydric alcohol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CO1)O
|
Step Eight
[Compound]
|
Name
|
oxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Nine
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O
|
Step Ten
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CO1)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
is performed at a temperature in the range of 100° C. to 300° C. and under an absolute pressure in the range of 1.5 MPa to 8 MPa for 5 minutes to 300 minutes, preferably at a temperature in the range of 120° C. to 200° C. and under an absolute pressure in the range of 2 MPa to 4 MPa for 5 minutes to 100 minutes, preferably for 10 minutes to 40 minutes
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(OCC1=CC=CO1)(OCC1=CC=CO1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
